molecular formula C7H6BrClO3S B1369141 2-Bromo-4-methoxybenzene-1-sulfonyl chloride CAS No. 23095-16-1

2-Bromo-4-methoxybenzene-1-sulfonyl chloride

Cat. No. B1369141
CAS RN: 23095-16-1
M. Wt: 285.54 g/mol
InChI Key: NRNTWMTVYWBKSM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzene-1-sulfonyl chloride is a benzene derivative with the molecular weight of 285.55 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-methoxybenzenesulfonyl chloride . The InChI code is 1S/C7H6BrClO3S/c1-12-5-2-3-7 (6 (8)4-5)13 (9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 86-90 degrees Celsius .

Scientific Research Applications

“2-Bromo-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 23095-16-1 . It’s a versatile material extensively used in scientific research for its diverse applications.

Thorough Summary of the Results or Outcomes Obtained

Electrophilic Aromatic Substitution

  • Comprehensive and Detailed Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile.
  • Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted aromatic compound. The exact structure of the product can vary depending on the specific aromatic compound used and the conditions of the reaction .

Synthesis of 1-Bromo-3-Heteroarylbenzene Derivatives

  • Comprehensive and Detailed Summary of the Application: This compound can be used in the synthesis of 1-bromo-3-heteroarylbenzene derivatives . These compounds have potential applications in various fields, including medicinal chemistry and materials science.
  • Thorough Summary of the Results or Outcomes Obtained: The resulting bromo derivatives can then be further reacted or evaluated for their properties. The exact results can vary depending on the specific derivatives synthesized and the assays used for evaluation .

Suzuki Coupling

  • Comprehensive and Detailed Summary of the Application: This compound can be used in Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.
  • Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with a boronic acid in the presence of a palladium catalyst to form the coupled product .
  • Thorough Summary of the Results or Outcomes Obtained: The resulting product is a biaryl compound. The exact structure of the product can vary depending on the specific boronic acid used and the conditions of the reaction .

Heck Reaction

  • Comprehensive and Detailed Summary of the Application: This compound can be used in Heck reactions . This is a type of carbon-carbon bond-forming reaction, used to form substituted alkenes.
  • Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an alkene in the presence of a palladium catalyst to form the substituted alkene .
  • Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted alkene. The exact structure of the product can vary depending on the specific alkene used and the conditions of the reaction .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNTWMTVYWBKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589595
Record name 2-Bromo-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxybenzene-1-sulfonyl chloride

CAS RN

23095-16-1
Record name 2-Bromo-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methoxybenzene-1-sulfonyl chloride
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